NRPSs-IN-1

NRPS A-domain inhibition Gramicidin S synthetase GrsA binding affinity

NRPSs-IN-1 (Compound is a small-molecule, cell-permeable inhibitor targeting the adenylation (A) domain of non-ribosomal peptide synthetases (NRPSs), the multi-modular enzymes that synthesize diverse peptide-based natural products including bacterial virulence factors and antibiotics. The compound is a bisubstrate analog derived from the 5'-O-N-(aminoacyl)sulfamoyladenosine (AA-AMS) scaffold, featuring a cyanomethyl modification at the 2'-OH position of the adenosine skeleton to confer enhanced bacterial cell permeability while preserving high-affinity binding to target A-domains.

Molecular Formula C22H25N7O7S
Molecular Weight 531.5 g/mol
Cat. No. B12382383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNRPSs-IN-1
Molecular FormulaC22H25N7O7S
Molecular Weight531.5 g/mol
Structural Identifiers
SMILESC#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)C(CC4=CC=CC=C4)N)O
InChIInChI=1S/C22H25N7O7S/c1-2-8-34-18-17(30)15(36-22(18)29-12-27-16-19(24)25-11-26-20(16)29)10-35-37(32,33)28-21(31)14(23)9-13-6-4-3-5-7-13/h1,3-7,11-12,14-15,17-18,22,30H,8-10,23H2,(H,28,31)(H2,24,25,26)/t14-,15+,17+,18+,22+/m0/s1
InChIKeyOCQYMODKEFRCRG-ARTPSBNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NRPSs-IN-1 (Compound 7): A Cell-Penetrating Non-Ribosomal Peptide Synthetase A-Domain Inhibitor for Bacterial Virulence Research


NRPSs-IN-1 (Compound 7) is a small-molecule, cell-permeable inhibitor targeting the adenylation (A) domain of non-ribosomal peptide synthetases (NRPSs), the multi-modular enzymes that synthesize diverse peptide-based natural products including bacterial virulence factors and antibiotics [1]. The compound is a bisubstrate analog derived from the 5'-O-N-(aminoacyl)sulfamoyladenosine (AA-AMS) scaffold, featuring a cyanomethyl modification at the 2'-OH position of the adenosine skeleton to confer enhanced bacterial cell permeability while preserving high-affinity binding to target A-domains [2].

Why NRPSs-IN-1 Cannot Be Readily Substituted by Unmodified AA-AMS Scaffold Compounds or Other NRPS Inhibitors


Non-ribosomal peptide synthetase A-domain inhibitors based on the AA-AMS scaffold exhibit fundamentally divergent properties that preclude simple interchange. Unmodified AA-AMS compounds, while capable of high-affinity A-domain binding, suffer from poor bacterial cell permeability due to high hydrophilicity, rendering them ineffective in live-cell applications [1]. In contrast, NRPSs-IN-1 incorporates a cyanomethyl modification at the 2′-OH position of the adenosine skeleton, which preserves nanomolar binding affinity to the target GrsA A-domain (Kd = 16.6 nM) while enabling cell penetration and intracellular NRPS inhibition in live bacterial cultures [2]. Furthermore, alternative NRPS inhibitors targeting different enzymatic components—such as phosphopantetheinyl transferase (PPTase) inhibitors or thioesterase (TE) domain inhibitors—exhibit distinct target engagement profiles, varying species selectivity, and different functional readouts that preclude direct functional equivalence [3].

NRPSs-IN-1 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Class-Level Benchmarking


NRPSs-IN-1 Retains High-Affinity GrsA A-Domain Binding (Kd = 16.6 nM) Despite Chemical Modification Required for Cell Penetration

NRPSs-IN-1 (Compound 7) inhibits the purified recombinant GrsA A-domain with a dissociation constant (Kd) of 16.6 nM as determined by fluorescence polarization assay [1]. This binding affinity is retained despite the introduction of a cyanomethyl functionality at the 2′-OH position of the adenosine skeleton—a modification designed to overcome the intrinsic bacterial cell permeability limitation of the parent AA-AMS scaffold [2]. While the parent AA-AMS scaffold is known to bind A-domains with nanomolar affinity, quantitative Kd values for unmodified AA-AMS against GrsA are not reported in the same study, precluding direct fold-change comparison; however, the key differentiation lies in the maintenance of single-digit nanomolar binding affinity in a scaffold variant that simultaneously enables live-cell functional activity [2].

NRPS A-domain inhibition Gramicidin S synthetase GrsA binding affinity AMS scaffold SAR

NRPSs-IN-1 Demonstrates Functional Intracellular NRPS Inhibition at 10 µM in Live Gramicidin S-Producing Bacterial Cultures

NRPSs-IN-1 (Compound 7), when applied at 10 µM to live cultures of Aneurinibacillus migulanus ATCC 9999 (a gramicidin S-producing bacterial strain), effectively inhibits intracellular GrsA activity as measured by reduced labeling with the affinity-based protein profiling (AfBPP) probe L-Phe-AMS-BPyne [1]. This constitutes a functional intracellular inhibition readout in a whole-cell, live-bacterial system. In contrast, unmodified AA-AMS compounds, despite their nanomolar in vitro potency against purified A-domains, exhibit poor bacterial cell permeability and are not reported to produce comparable intracellular inhibition in live bacterial cultures at similar concentrations [2].

Intracellular NRPS inhibition Aneurinibacillus migulanus Live-cell chemical biology Gramicidin S biosynthesis

NRPSs-IN-1's Cyanomethyl Modification at 2′-OH Represents a Validated SAR Strategy for Simultaneous Affinity Retention and Cell Permeability Optimization

NRPSs-IN-1 is the cyanomethyl (Compound 7) variant among a panel of 2′-OH-modified AA-AMS derivatives synthesized and evaluated for binding affinity and cell permeability [1]. The systematic SAR study demonstrated that while other 2′-OH modifications (including methyl, benzyl, and propargyl groups) also preserve binding affinity, the cyanomethyl group (Compound 7/NRPSs-IN-1) exhibited 'desirable inhibitory activity against both recombinant and intracellular GrsA'—a functional validation that combines high-affinity target engagement with effective bacterial cell penetration [1]. Subsequent independent work confirmed that chemical modifications at the 2′-OH position (including methyl, benzyl, and cyanomethyl) preserve NRPS A-domain binding affinity while improving cell permeability of the AMS scaffold, validating this SAR approach across multiple NRPS systems [2].

Structure-activity relationship SAR 2'-OH modification AMS scaffold optimization

NRPSs-IN-1 Targets the GrsA Adenylation Domain with Specificity for L-Phenylalanine-Selective NRPS Modules

NRPSs-IN-1 is a Phe-AMS-based derivative specifically designed to inhibit the L-phenylalanine-activating A-domain of GrsA, the initiation module of gramicidin S biosynthesis [1]. The compound is an aminoacyl-AMS analog wherein the aminoacyl moiety corresponds to L-phenylalanine, conferring selectivity for Phe-specific A-domains over other amino acid-specific A-domains within the NRPS superfamily [2]. This aminoacyl-based selectivity contrasts with PPTase inhibitors (such as ML267, IC50 = 0.29 µM against Sfp) or other NRPS-modulating compounds that target distinct enzymatic functions without the same aminoacyl-specific selectivity profile [3].

A-domain specificity Phenylalanine adenylation NRPS module selectivity GrsA

NRPSs-IN-1 Validated Application Scenarios in NRPS Research and Anti-Virulence Discovery


Target Validation and A-Domain Functional Probing in Gramicidin S-Producing Bacterial Strains

NRPSs-IN-1 is ideally suited for chemical biology studies examining the role of the GrsA initiation module in gramicidin S biosynthesis. The compound can be applied at 10 µM to live Aneurinibacillus migulanus ATCC 9999 cultures to achieve intracellular inhibition of GrsA, enabling functional interrogation of this specific A-domain within the native biosynthetic machinery. The preserved high binding affinity (Kd = 16.6 nM) combined with validated cellular penetration makes NRPSs-IN-1 a preferred tool compound over unmodified AA-AMS analogs that lack sufficient cell permeability [1].

Chemical Scaffold Benchmark for Cell-Permeable NRPS A-Domain Inhibitor Development

NRPSs-IN-1 serves as a reference scaffold for medicinal chemistry and chemical biology programs aimed at developing improved NRPS A-domain inhibitors. The cyanomethyl modification at the 2′-OH position represents a validated SAR entry that preserves nanomolar binding affinity while overcoming the permeability limitations of the parent AA-AMS scaffold [1]. This compound can be used as a positive control or benchmark comparator when evaluating novel 2′-OH modifications, alternative scaffold designs, or prodrug strategies for NRPS inhibitor development [2].

Anti-Virulence Screening and Pathway Elucidation in Pathogens Using NRPS-Derived Virulence Factors

NRPSs-IN-1 can be deployed as a tool compound in anti-virulence screening campaigns targeting pathogens that rely on NRPS-derived virulence factors. Given that the adenylation domain is essential for synthesizing various virulence-associated natural products including siderophores and genotoxins, inhibition of A-domains with cell-permeable compounds like NRPSs-IN-1 represents a promising strategy to attenuate pathogen virulence without imposing direct selective pressure for resistance [1]. The compound's validated intracellular activity at 10 µM provides a defined experimental parameter for dose-response studies in bacterial virulence assays [1].

Affinity-Based Protein Profiling (AfBPP) Competition Studies for NRPS Target Engagement Assessment

NRPSs-IN-1 is compatible with AfBPP methodologies using L-Phe-AMS-BPyne probes to assess target engagement and competition binding in cellular lysates and live bacterial cultures. At 10 µM, NRPSs-IN-1 effectively competes with the ABP probe for GrsA labeling, providing a quantitative readout of target occupancy [1]. This application is particularly valuable for evaluating the cellular permeability and target engagement of novel NRPS inhibitor candidates in a head-to-head format against a validated benchmark compound.

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